molecular formula C25H26F2N2O B15388437 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-phenylpiperazine CAS No. 100508-24-5

1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-phenylpiperazine

Cat. No.: B15388437
CAS No.: 100508-24-5
M. Wt: 408.5 g/mol
InChI Key: UIJUWLVWGZVFNM-UHFFFAOYSA-N
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Description

1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-phenylpiperazine is a useful research compound. Its molecular formula is C25H26F2N2O and its molecular weight is 408.5 g/mol. The purity is usually 95%.
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Biological Activity

1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-phenylpiperazine, commonly known as GBR 12909, is a synthetic compound belonging to the piperazine class. Its structural characteristics include a piperazine ring with a phenyl group and a bis(4-fluorophenyl)methoxyethyl side chain. This compound has garnered attention due to its significant biological activities, particularly as a dopamine reuptake inhibitor.

  • Molecular Formula : C28H30F2N2O
  • Molecular Weight : 523.49 g/mol
  • CAS Number : 67469-78-7

GBR 12909 primarily functions as a dopamine reuptake inhibitor , enhancing dopaminergic neurotransmission by selectively inhibiting the dopamine transporter (DAT) . This mechanism positions it as a potential therapeutic agent for conditions associated with dopamine dysregulation, such as depression and schizophrenia. Additionally, studies indicate that GBR 12909 interacts with serotonin receptors, which may further contribute to its antidepressant effects .

Dopamine and Serotonin Interaction

Research has shown that GBR 12909 exhibits subnanomolar affinity for the DAT, with an inhibition constant (K(i)) of approximately 0.7 nM, indicating strong selectivity over the serotonin transporter (SERT) . This selectivity is crucial for minimizing side effects commonly associated with non-selective agents.

Case Studies and Experimental Evidence

  • Neuropsychiatric Disorders : In animal models, GBR 12909 has been effective in alleviating symptoms of depression and anxiety by enhancing dopaminergic signaling . The compound's ability to modulate neurotransmitter levels presents it as a candidate for further clinical investigation in treating mood disorders.
  • Addiction Research : Studies have highlighted GBR 12909's potential in addiction therapy by reducing the reinforcing effects of drugs that exploit the dopamine pathway . Its application in this area is supported by findings that show its ability to inhibit the reuptake of dopamine effectively.
  • Anticancer Potential : Although primarily recognized for its neuropharmacological properties, emerging research suggests that derivatives of GBR 12909 may exhibit anticancer activity through mechanisms involving cellular signaling pathways related to apoptosis and cell proliferation .

Data Table: Biological Activity Overview

Activity Effect Reference
Dopamine Reuptake InhibitionEnhances dopaminergic neurotransmission
Serotonin Receptor InteractionPotential antidepressant effects
Neuropsychiatric Disorder TreatmentAlleviates symptoms of depression/anxiety
Addiction TherapyReduces drug reinforcement effects
Anticancer ActivityInduces apoptosis in cancer cells

Properties

CAS No.

100508-24-5

Molecular Formula

C25H26F2N2O

Molecular Weight

408.5 g/mol

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-phenylpiperazine

InChI

InChI=1S/C25H26F2N2O/c26-22-10-6-20(7-11-22)25(21-8-12-23(27)13-9-21)30-19-18-28-14-16-29(17-15-28)24-4-2-1-3-5-24/h1-13,25H,14-19H2

InChI Key

UIJUWLVWGZVFNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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